molecular formula C18H18N6S B4532989 2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine

2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B4532989
M. Wt: 350.4 g/mol
InChI Key: NFRIZCRJCKEABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of the triazole ring and phenyl group further enhances its chemical diversity and potential biological activity.

Scientific Research Applications

2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a substituted phenyl azide and an alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The subsequent steps involve the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can disrupt essential biological pathways, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of a thieno[2,3-d]pyrimidine core with a triazole ring and phenyl group.

Properties

IUPAC Name

2-methyl-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6S/c1-13-21-17(15-8-10-25-18(15)22-13)23-16(14-5-3-2-4-6-14)7-9-24-12-19-11-20-24/h2-6,8,10-12,16H,7,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRIZCRJCKEABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CSC2=N1)NC(CCN3C=NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.